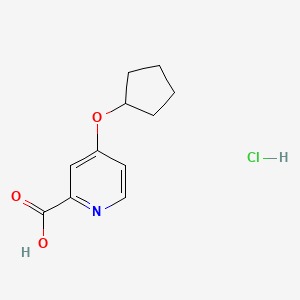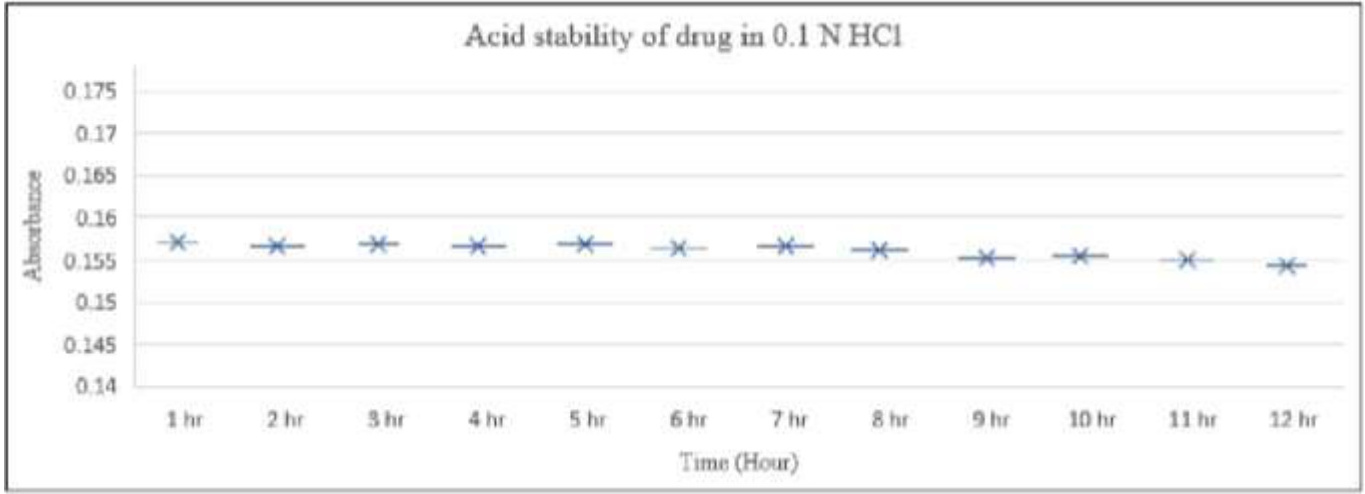
4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride
描述
4-Cyclopentyloxypyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by a cyclopentyloxy substituent at the 4-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .
属性
IUPAC Name |
4-cyclopentyloxypyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)10-7-9(5-6-12-10)15-8-3-1-2-4-8;/h5-8H,1-4H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVDUYOMESKKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares 4-cyclopentyloxypyridine-2-carboxylic acid hydrochloride with structurally related pyridine and pyrimidine derivatives:
Physicochemical Properties
- Lipophilicity : The cyclopentyloxy group in the target compound increases logP compared to chloro or hydroxyl substituents, suggesting superior membrane permeability but reduced aqueous solubility without the hydrochloride salt .
- Solubility : Hydrochloride salts, such as nicardipine hydrochloride (), demonstrate enhanced solubility in polar solvents, a trend likely applicable to the target compound.

- Stability : Acidic stability studies on prilocaine hydrochloride () and amitriptyline hydrochloride () indicate that hydrochloride salts generally resist degradation under physiological pH conditions.
生物活性
4-Cyclopentyloxypyridine-2-carboxylic acid hydrochloride (CAS No. 2375258-98-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
4-Cyclopentyloxypyridine-2-carboxylic acid hydrochloride is characterized by its pyridine ring substituted with a cyclopentyl group and a carboxylic acid functional group. Its molecular structure can be represented as follows:
The biological activity of 4-Cyclopentyloxypyridine-2-carboxylic acid hydrochloride involves several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and glucose homeostasis.
- Receptor Modulation : It may interact with specific receptors in the nervous system, which can lead to alterations in neurotransmitter release and modulation of neuronal excitability.
Antidiabetic Potential
Recent investigations have indicated that derivatives of pyridine compounds, including 4-Cyclopentyloxypyridine-2-carboxylic acid, exhibit significant effects on insulin sensitivity. In vitro studies demonstrated that this compound could improve glucose uptake in adipocytes, suggesting its potential as a therapeutic agent for diabetes management .
Neuroprotective Effects
There is emerging evidence suggesting that pyridine derivatives can exert neuroprotective effects in models of neurodegenerative diseases. Compounds like 4-Cyclopentyloxypyridine-2-carboxylic acid may help mitigate oxidative stress and inflammation in neuronal cells, contributing to their protective effects against conditions such as Alzheimer's disease .
Case Studies
- Diabetes Management : A study involving animal models demonstrated that administration of 4-Cyclopentyloxypyridine-2-carboxylic acid hydrochloride resulted in improved glycemic control and enhanced insulin sensitivity compared to control groups.
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis, indicating its potential as an anticancer agent.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



